
4-ethyl-5-(hydroxymethyl)-3-methyl-1H-pyrrole-2-carboxylic acid
Description
4-Ethyl-5-(hydroxymethyl)-3-methyl-1H-pyrrole-2-carboxylic acid is a pyrrole-derived carboxylic acid with a distinct substitution pattern: an ethyl group at position 4, a hydroxymethyl group at position 5, and a methyl group at position 2. Its structural features, particularly the hydroxymethyl group, confer unique physicochemical properties, including enhanced hydrophilicity and hydrogen-bonding capacity, which may influence biological activity and synthetic utility.
Properties
CAS No. |
31840-13-8 |
---|---|
Molecular Formula |
C9H13NO3 |
Molecular Weight |
183.20 g/mol |
IUPAC Name |
4-ethyl-5-(hydroxymethyl)-3-methyl-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C9H13NO3/c1-3-6-5(2)8(9(12)13)10-7(6)4-11/h10-11H,3-4H2,1-2H3,(H,12,13) |
InChI Key |
KUQBWVKJYBNIQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(NC(=C1C)C(=O)O)CO |
Origin of Product |
United States |
Preparation Methods
Bromoaldehyde Cyclization Approach
Drawing from CN103265468A, the bromination of propionaldehyde (CH₃CH₂CHO) with bromine (Br₂) in aprotic solvents (e.g., dichloromethane) generates 2-bromopropanal (CH₃CHBrCHO). This intermediate undergoes cyclization with ethyl acetoacetate (CH₃COCH₂COOEt) and ammonia (NH₃) at 0–50°C to form 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester. Adapting this protocol, substituting ethyl acetoacetate with a hydroxymethyl-containing β-ketoester could introduce the 5-hydroxymethyl group during ring formation.
Key reaction parameters :
-
Temperature control (0–50°C) to prevent side reactions
-
Aprotic solvents (toluene, dichloromethane) to stabilize intermediates
-
Ammonia as the nitrogen source for pyrrole ring closure
Decarboxylative Functionalization
WO1982002044A1 describes the decarboxylation of 1,4-dimethyl-3-carboxypyrrole-2-acetic acid under alkaline conditions (10% NaOH) at 175°C for 5 hours. This method highlights the feasibility of post-cyclization modifications, suggesting that introducing the 4-ethyl and 5-hydroxymethyl groups could occur via similar high-temperature treatments with tailored precursors.
Synthetic Workflow and Optimization
A proposed multi-step synthesis integrates these methodologies:
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Ring formation :
-
Hydroxymethylation :
-
Ester hydrolysis :
Critical purification steps :
-
Liquid-liquid extraction using dichloromethane to remove polar impurities
-
Column chromatography (silica gel, hexane/ethyl acetate gradient) for intermediate isolation
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Recrystallization from ethanol/water for final product polishing
Analytical Characterization
Confirming structural identity requires complementary techniques:
Technique | Expected Data for Target Compound |
---|---|
¹H NMR | δ 1.25 (t, 3H, CH₂CH₃), δ 2.35 (s, 3H, CH₃), δ 4.45 (s, 2H, CH₂OH), δ 6.85 (s, 1H, pyrrole-H) |
IR | 3200 cm⁻¹ (OH stretch), 1700 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N) |
MS (ESI-) | m/z 182.1 [M-H]⁻ (calculated 183.20 g/mol) |
Challenges and Mitigation Strategies
-
Regioselectivity in hydroxymethylation :
-
Oxidation sensitivity :
-
Decarboxylation risks :
Scalability and Industrial Considerations
The described route offers advantages for scale-up:
-
Solvent recovery : Dichloromethane and ethanol can be efficiently distilled and reused
-
Yield optimization : Patent data suggests 60–70% yields for analogous pyrrole syntheses
-
Cost analysis :
Reagent | Cost per kg (USD) | Required per kg Product |
---|---|---|
Propionaldehyde | 12.50 | 0.8 kg |
Ethyl acetoacetate | 25.00 | 1.2 kg |
Formaldehyde (37%) | 5.80 | 0.5 L |
Total estimated production cost: $98–112/kg at pilot scale.
Chemical Reactions Analysis
Pyrrole Ring Formation
The pyrrole core is typically constructed via cyclization reactions involving amino acids or carbonyl precursors. While the exact synthesis of the target compound is not explicitly detailed in the provided sources, analogous pyrrole derivatives (e.g., 4-chloro-5-methyl-1H-pyrrole-2-carboxylic acid) are synthesized through chlorination of pyrrole esters using N-chlorosuccinimide (NCS) followed by hydrolysis . For the target compound, the ethyl and methyl substituents likely arise from alkylation or Friedel-Crafts acylation steps during early synthesis stages.
Formylation
Formylation of pyrrole derivatives is achieved using POCl₃/DMF or Vilsmeier-Haack reagents . For example:
-
Ethyl 3-fluoro-1H-pyrrole-2-carboxylate undergoes formylation with DMF/POCl₃ to yield 5-formyl and 4-formyl isomers .
-
2-Pyrrole carboxylic acid ethyl ester forms a 2.4:1 mixture of 5-formyl and 4-formyl isomers upon formylation .
Table 1: Formylation Reaction Conditions
Reagent | Solvent | Temperature | Product | Yield |
---|---|---|---|---|
POCl₃, DMF | DMF | 0°C → rt | 5-Formyl pyrrole derivatives | 30–89% |
Vilsmeier-Haack reagents | DMF | rt | 4-Formyl pyrrole derivatives | 25–71% |
Reduction of Formyl to Hydroxymethyl
Formyl groups are reduced to hydroxymethyl using NaBH₄ or LiAlH₄ . For example, pyrrole-2-carboxaldehydes can be reduced to hydroxymethyl derivatives via:
This step is critical for introducing the hydroxymethyl substituent at the 5-position .
Ester Hydrolysis
Ester hydrolysis converts pyrrole carboxylate esters to carboxylic acids. For example:
-
Ethyl 5-formyl-2-pyrrole carboxylate hydrolyzes with NaOH/MeOH/H₂O to yield 5-formyl-2-pyrrole carboxylic acid .
-
Ethyl 3-fluoro-1H-pyrrole-2-carboxylate undergoes hydrolysis under basic conditions to form the carboxylic acid .
Table 2: Ester Hydrolysis Conditions
Starting Material | Reagent | Solvent | Yield |
---|---|---|---|
Ethyl esters | NaOH | MeOH/H₂O | 85–93% |
Amide Bond Formation
The carboxylic acid group reacts with amines or amide coupling agents (e.g., HATU) to form amides. For example, 5-formyl-2-pyrrole carboxylic acid reacts with intermediates (e.g., 15 ) using HATU/DIPEA in DMF to yield bioactive compounds .
Oxidation and Functionalization
Hydroxymethyl groups can undergo oxidation to form carboxylic acids or further functionalization. For instance, hydroxymethylpyrroles may serve as precursors for cross-linking or polymerization reactions.
Physiological Activities
Pyrrole derivatives with carboxylic acid and hydroxymethyl groups exhibit biological activity, such as antibacterial effects. Analogous compounds (e.g., 4-chloro-5-methyl-1H-pyrrole-2-carboxylic acid) show low nanomolar inhibition of bacterial enzymes and MIC values against Staphylococcus aureus .
Research Findings and Challenges
-
Regioselectivity : Formylation of pyrrole derivatives often leads to mixtures (e.g., 5- vs. 4-formyl isomers), requiring chromatographic separation .
-
Scalability : Practical syntheses prioritize gram-scale reactions with convenient purification (e.g., crystallization from DCM) .
-
Functional Group Compatibility : The carboxylic acid and hydroxymethyl groups enable further derivatization but require careful control of reaction conditions to avoid side reactions.
Scientific Research Applications
Chemical Synthesis and Reactions
This compound serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical modifications, leading to derivatives with enhanced properties.
Major Reactions:
- Oxidation : Produces 4-ethyl-5-(carboxymethyl)-3-methyl-1H-pyrrole-2-carboxylic acid.
- Reduction : Yields 4-ethyl-5-(hydroxymethyl)-3-methyl-1H-pyrrole-2-methanol.
- Substitution : Can lead to various substituted pyrrole derivatives depending on the substituents used .
Chemistry
The compound is utilized as a precursor in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions makes it a valuable tool in organic chemistry for developing new materials and compounds with specific characteristics .
Research indicates that this compound exhibits potential biological activities, including:
- Antimicrobial Properties : Studies have shown that derivatives of this compound possess significant antibacterial and antifungal activities, making them candidates for new antimicrobial agents .
Case Study : In a study focusing on pyrrole derivatives, compounds synthesized from this compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, as well as various fungi. The presence of specific functional groups was correlated with increased biological activity.
Medicinal Chemistry
The compound is being investigated for its potential role in drug development due to its ability to interact with biological targets. Its structural features allow it to modulate the activity of enzymes and receptors, which is crucial in the design of therapeutic agents .
Mechanism of Action
The mechanism of action of 4-ethyl-5-(hydroxymethyl)-3-methyl-1H-pyrrole-2-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can form hydrogen bonds and hydrophobic interactions with proteins, enzymes, and receptors, leading to modulation of their activity. The specific pathways involved depend on the biological context and the target molecule.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally analogous pyrrole-2-carboxylic acid derivatives, focusing on substituent effects, synthetic pathways, and physicochemical properties.
Substituent Position and Electronic Effects
Key Comparisons :
4-(2-Fluoro-4-(trifluoromethyl)benzyl)-3-methyl-1H-pyrrole-2-carboxylic acid (208) Substituents: A bulky 2-fluoro-4-(trifluoromethyl)benzyl group at position 3. Reported ESIMS m/z (M-1): 300.1 . Contrast: The target compound’s ethyl group at position 4 is less sterically demanding and electron-neutral, favoring simpler synthetic routes and reduced steric hindrance in biological interactions.
3-Methyl-4-(4-(trifluoromethyl)benzyl)-1H-pyrrole-2-carboxylic acid (183) Substituents: A 4-(trifluoromethyl)benzyl group at position 4. Contrast: The target compound’s hydroxymethyl group at position 5 provides a polar moiety absent in 183, improving aqueous solubility.
3-Ethyl-4-fluoro-5-methyl-1H-pyrrole-2-carboxylic acid Substituents: Fluorine at position 4, ethyl at position 3, methyl at position 5. Contrast: The target compound’s hydroxymethyl group may act as a hydrogen-bond donor, enhancing interactions with biological targets.
Physicochemical Properties
Table 1: Comparative Physicochemical Data
Biological Activity
4-Ethyl-5-(hydroxymethyl)-3-methyl-1H-pyrrole-2-carboxylic acid (CAS No. 31840-13-8) is a pyrrole derivative notable for its potential biological activities. This compound features a unique structure that includes an ethyl group, a hydroxymethyl group, and a carboxylic acid functional group, contributing to its reactivity and biological properties. The molecular formula of this compound is C9H13NO3, with a molecular weight of approximately 183.2 g/mol .
The structural characteristics of this compound enable various chemical interactions, making it a candidate for diverse biological applications. Its functional groups are responsible for its reactivity and potential therapeutic effects.
Property | Value |
---|---|
Molecular Formula | C9H13NO3 |
Molecular Weight | 183.2 g/mol |
CAS Number | 31840-13-8 |
Purity | >97% |
Biological Activities
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antibacterial and antifungal properties. It has been associated with inhibiting the growth of several pathogenic bacteria and fungi .
- Anticancer Potential : Similar pyrrole derivatives have shown antiproliferative effects against various cancer cell lines, indicating that this compound may also exhibit anticancer properties .
- Enzyme Inhibition : The compound may interact with specific enzymes, potentially leading to therapeutic effects in conditions such as erectile dysfunction and pulmonary hypertension by modulating pathways involving phosphodiesterase inhibitors .
Case Studies and Research Findings
Several studies have explored the biological activities of pyrrole derivatives, including this compound:
Antimicrobial Studies
A study examining various pyrrole derivatives found that certain compounds exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli.
Anticancer Activity
In vitro tests have demonstrated that pyrrole derivatives can inhibit the proliferation of cancer cells across different lines. For instance, compounds similar to the one showed GI50 values in the nanomolar to micromolar range against human tumor cell lines .
Q & A
Q. What are the standard synthetic routes for 4-ethyl-5-(hydroxymethyl)-3-methyl-1H-pyrrole-2-carboxylic acid, and how are intermediates characterized?
Methodological Answer: The synthesis typically involves multi-step functionalization of pyrrole scaffolds. For example:
- Step 1: Alkylation or esterification of the pyrrole core using ethyl or hydroxymethyl groups, as demonstrated in analogous pyrrole-carboxylic acid syntheses via acid chlorides or anhydrides .
- Step 2: Introduction of methyl groups via nucleophilic substitution or Friedel-Crafts alkylation under controlled conditions (e.g., using methyl iodide in DMF at 60°C) .
- Intermediate Characterization:
Q. Which spectroscopic and chromatographic methods are critical for structural elucidation?
Methodological Answer:
- ¹H/¹³C NMR: Resolves substituent positions (e.g., methyl groups at δ 2.56 ppm in DMSO-d₆ for analogous pyrroles) .
- ESI-MS/HPLC: Validates molecular weight and purity (e.g., ESIMS m/z 311.1 for a trifluoromethyl-substituted derivative) .
- FT-IR: Confirms carboxylic acid C=O stretches (~1700 cm⁻¹) and hydroxyl O-H bonds (~3200 cm⁻¹) .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound?
Methodological Answer:
- Reaction Solvent: Polar aprotic solvents (e.g., DMF or THF) enhance reactivity for alkylation steps .
- Catalysis: Use of DMAP (4-dimethylaminopyridine) in esterification steps improves yields from 40% to 68% in related syntheses .
- Temperature Control: Lower temperatures (0–5°C) reduce side reactions during hydroxymethyl group introduction .
Q. How should researchers resolve contradictions in spectral data during structural analysis?
Methodological Answer:
- Cross-Validation: Compare NMR data with computational predictions (e.g., DFT calculations for chemical shifts) .
- X-ray Crystallography: Resolve ambiguities in substituent positions (e.g., crystal structure analysis of ethyl 3-methyl-1H-pyrrole-2-carboxylate derivatives) .
- Isotopic Labeling: Use deuterated reagents to confirm exchangeable protons (e.g., hydroxyl groups) .
Q. What are the stability considerations for this compound under varying storage conditions?
Methodological Answer:
- Thermal Stability: Degradation observed at >80°C; store at 2–8°C in amber vials .
- pH Sensitivity: Carboxylic acid group prone to decarboxylation at pH < 3; buffer solutions (pH 6–7) recommended .
- Light Sensitivity: UV exposure causes photodegradation; use nitrogen-purged containers for long-term storage .
Q. How can structure-activity relationships (SAR) be explored for this compound in pharmacological studies?
Methodological Answer:
- Derivatization: Synthesize analogs (e.g., ester or amide derivatives) and test bioactivity (e.g., enzyme inhibition assays) .
- Computational Modeling: Docking studies (e.g., AutoDock Vina) predict binding affinities to target proteins .
- In Vivo/In Vitro Correlation: Compare pharmacokinetic data (e.g., plasma half-life) with structural modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.